molecular formula C9H12O B158103 2,5-Dimethylanisole CAS No. 1706-11-2

2,5-Dimethylanisole

Cat. No. B158103
Key on ui cas rn: 1706-11-2
M. Wt: 136.19 g/mol
InChI Key: SJZAUIVYZWPNAS-UHFFFAOYSA-N
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Patent
US06638646B2

Procedure details

Bromine (291.5 g, 1835 mmol) was added dropwise with stirring to an initially introduced mixture of 2,5-dimethylanisole (250 g, 1835 mmol) and Fe powder (3.25 g). The commencement of the reaction was evident from gas evolution. The remainder of the bromine was subsequently added dropwise over the course of 30-40 minutes at room temperature with water-bath cooling. The reaction mixture was stirred for about a further 4 hours. The Fe powder was subsequently separated off, a little chloroform was added to the solution, and the solution was washed by shaking with water, resulting in the solution becoming paler. After the solution had been shaken with 50 ml of saturated aqueous Na2SO3 solution, it had become completely colorless. The solution was shaken again with dilute aqueous NaOH and twice with H2O and dried, and the solvent was stripped off. The crude product was subjected to fractional distillation under reduced pressure.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
3.25 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH3:12].[O-]S([O-])=O.[Na+].[Na+].[OH-].[Na+]>[Fe].O>[Br:1][C:8]1[C:7]([CH3:10])=[CH:6][C:5]([O:11][CH3:12])=[C:4]([CH3:3])[CH:9]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
291.5 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)OC
Name
Quantity
3.25 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The Fe powder was subsequently separated off
ADDITION
Type
ADDITION
Details
a little chloroform was added to the solution
WASH
Type
WASH
Details
the solution was washed
STIRRING
Type
STIRRING
Details
by shaking with water
CUSTOM
Type
CUSTOM
Details
resulting in the solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The crude product was subjected to fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC(=C(C=C1C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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